1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Description
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
1-chloro-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11) |
InChI Key |
LDSJAVZAAIPLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NNC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Description
This method involves the rearrangement of pyrrolo[1,2-d]oxadiazine precursors under nucleophilic conditions to form the target triazinone ring system. Common nucleophiles include pyrrolidine and lithium trimethyl(phenylsulfido)aluminate. The reaction typically proceeds at low temperatures (0–5 °C) and short reaction times (5 minutes to 6 hours), affording yields up to 68%.
Reaction Conditions and Mechanism
- Starting Material: Pyrrolo[1,2-d]oxadiazines
- Nucleophiles: Pyrrolidine, Li(Me₃AlSPh)
- Temperature: 0–5 °C
- Time: 5 min to 6 h
- Yield: 34–68%
- Mechanism: Nucleophile attacks the oxadiazine ring, inducing ring opening and rearrangement to form the triazinone core.
Advantages
- Mild reaction conditions
- High regioselectivity
- Scalable for industrial production
Regioselective Intramolecular Cyclization Method
Description
This approach uses 1,2-biscarbamoyl-substituted 1H-pyrroles as precursors, which undergo intramolecular cyclization in the presence of triphenylphosphine and bromine (PPh₃/Br₂). The reaction is typically conducted under reflux conditions for 10 minutes to 6 hours.
Reaction Conditions and Mechanism
- Starting Material: 1,2-biscarbamoyl-substituted 1H-pyrroles
- Reagents: Triphenylphosphine (PPh₃), Bromine (Br₂)
- Solvent: Dichloromethane or similar
- Temperature: Reflux
- Time: 10 min to 6 h
- Yield: 16–63%
- Mechanism: Electrophilic bromination activates the carbamoyl groups, facilitating cyclization to form the triazinone ring.
Advantages
- Regioselective formation of the triazinone ring
- Utilizes readily available reagents
- Suitable for structural diversification
Industrial Synthesis Considerations
In industrial settings, continuous flow chemistry has been employed to optimize the synthesis of 1-chloropyrrolo[1,2-d]triazin-4(3H)-one. This includes:
- In situ monochloramine synthesis to generate chlorinating agents efficiently.
- Use of process-friendly soluble bases such as potassium tert-butoxide to facilitate reaction steps.
- Enhanced control over reaction parameters leading to improved yields and reproducibility.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophile-Induced Rearrangement | Pyrrolidine, Li(Me₃AlSPh) | 0–5 °C, 5 min–6 h | 34–68 | Mild conditions, high regioselectivity |
| Intramolecular Cyclization | Triphenylphosphine, Bromine (PPh₃/Br₂) | Reflux, 10 min–6 h | 16–63 | Requires reflux, regioselective |
| Continuous Flow Industrial | Monochloramine (in situ), KOtBu | Controlled flow conditions | Optimized | Scalable, process-friendly |
Detailed Research Findings
Regioselectivity: The choice of halogen source and N-functional groups significantly influences regioselectivity in cyclization reactions. For example, triphenylphosphorane derivatives with different halogens can direct the formation of specific isomers under mild conditions (0 °C, 5 min).
Reaction Efficiency: Rearrangement reactions benefit from the use of lithium and sodium counter ions, which facilitate the formation of the triazinone ring with high efficiency and yield.
Scalability: Continuous flow methods incorporating in situ generation of chlorinating agents and soluble bases have demonstrated improved scalability and reproducibility, making them suitable for industrial production.
Alternative Synthetic Routes: Other synthetic strategies include one-pot multi-component reactions catalyzed by copper salts and sodium acetate in DMSO, which allow the formation of the core scaffold followed by derivatization. However, these are less commonly applied for the chlorinated derivative.
Analytical Characterization
The synthesized 1-chloropyrrolo[1,2-d]triazin-4(3H)-one is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm regiochemistry and substitution patterns.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation.
- X-ray Crystallography: To resolve structural ambiguities and confirm the fused ring system.
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Cyclization Reactions: Forming additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities and Therapeutic Applications
Research indicates that 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Kinase Inhibition : As a structural template, this compound is utilized in synthesizing kinase inhibitors. These inhibitors are crucial for targeting specific pathways in cancer therapy and other diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial properties of this compound were evaluated against resistant strains of Staphylococcus aureus. The compound showed promising results with a minimum inhibitory concentration lower than that of standard antibiotics.
Potential Future Applications
The versatility of this compound suggests several future applications:
- Development of Novel Therapeutics : Continued research may lead to new drugs targeting specific diseases.
- Integration into Drug Discovery Programs : Its unique structure makes it an attractive candidate for screening in high-throughput drug discovery platforms.
Mechanism of Action
The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Pyrrolotriazinones exhibit diverse biological activities depending on the arrangement of nitrogen atoms and substituents. Key isomers include:
- Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one : Lacks the chlorine substituent but has been extensively studied for antiviral and anticancer applications .
- 6-Bromo-pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one : Bromine at position 6 introduces steric and electronic differences compared to chlorine .
- 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride: An amino group at position 6 improves water solubility, making it a key intermediate in drug synthesis .
Table 1: Structural and Functional Comparison
Biological Activity
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has attracted attention due to its unique structural features and diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a pyrrole ring fused with a triazine structure, with a chlorine atom at the 1-position of the pyrrole moiety. This specific substitution pattern is crucial for its biological activity and reactivity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrole Derivatives : Initial reactions may involve the synthesis of substituted pyrroles.
- Cyclization : The key step includes cyclization reactions that lead to the formation of the fused triazine structure.
- Chlorination : The introduction of the chlorine substituent can be achieved through electrophilic aromatic substitution or other halogenation methods.
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it was evaluated against breast and lung cancer cell lines with promising results.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound could effectively inhibit cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest.
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to target enzymes such as kinases, indicating its potential as a therapeutic agent for targeted therapies in oncology.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Biological Targets : The presence of the chlorine atom enhances its interaction with biological targets. This interaction can inhibit enzyme activity or disrupt cellular signaling pathways critical for tumor growth.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Q & A
Q. What are the practical synthetic routes for 1-chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one?
Methodological Answer: The compound can be synthesized via two primary routes:
- Rearrangement of Pyrrolooxadiazines : Starting from 3-chloro-1H-pyrrole-2-carboxylic acid, pyrrole-2-carboxamides are synthesized and subsequently rearranged under nucleophilic conditions (e.g., using bases or nucleophiles like amines) to yield the target triazinone scaffold .
- Regioselective Intramolecular Cyclization : 1,2-Biscarbamoyl-substituted pyrroles undergo cyclization under thermal or catalytic conditions. This method avoids multi-step protection/deprotection sequences, enhancing practicality .
Key Considerations:
- Optimize reaction conditions (temperature, solvent, catalyst) to improve yields.
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
| Method | Starting Material | Key Steps | Reference |
|---|---|---|---|
| Rearrangement | Pyrrolooxadiazines | Nucleophile-induced rearrangement | |
| Intramolecular Cyclization | 1,2-Biscarbamoyl pyrroles | Thermal or catalytic cyclization |
Q. How is the compound characterized after synthesis?
Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the chloro substituent’s electronic effects influence chemical shifts in the pyrrole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHClNO) and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives, as demonstrated in related pyrrolotriazinones .
Practical Tip:
- Use deuterated solvents (e.g., DMSO-d) for NMR to avoid signal overlap.
- Cross-validate data with computational tools (e.g., DFT calculations for NMR predictions).
Advanced Research Questions
Q. How to address contradictions in regioselectivity during cyclization or functionalization?
Methodological Answer: Regioselectivity challenges arise due to the compound’s fused heterocyclic system. Strategies include:
- Directing Groups : Introduce temporary substituents (e.g., halogens, carbamates) to steer cyclization toward the desired position .
- Computational Modeling : Use DFT calculations to predict transition-state energies and identify favorable pathways .
- Solvent/Catalyst Screening : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl) can modulate reactivity .
Case Study:
In the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, regioselective cyclization was achieved by optimizing biscarbamoyl pyrrole precursors, avoiding competing pathways .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for bioactivity?
Methodological Answer: SAR studies focus on modifying the chloro substituent and triazinone core:
- Analog Synthesis : Replace the chloro group with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., CF) to assess electronic effects .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antiviral activity). For example, pyrrolotriazinones with 4-amino substitutions show enhanced antiviral potency .
- Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding interactions .
Example SAR Table:
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| Cl | 1-position | Base scaffold for derivatization | |
| NH | 4-position | Antiviral (e.g., Remdesivir analogs) |
Q. How to resolve discrepancies in analytical data (e.g., NMR, HRMS) for derivatives?
Methodological Answer: Discrepancies often stem from tautomerism or impurities:
- Tautomer Identification : Use variable-temperature NMR to detect equilibrium between 1H- and 3H-tautomers .
- HPLC Purification : Remove byproducts using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify nitrogen environments in HRMS .
Note:
- For ambiguous HRMS peaks, compare experimental and theoretical isotopic distributions using tools like mzCloud.
Q. What are the challenges in scaling up synthesis for pharmacological studies?
Methodological Answer: Key challenges include:
- Yield Optimization : Scale-dependent side reactions (e.g., dimerization) require careful control of stoichiometry and mixing efficiency .
- Crystallinity Control : Polymorphic forms (e.g., anhydrous vs. hydrated) impact solubility and bioavailability. Use slurry experiments to isolate stable forms .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
Scalable Synthesis Workflow:
Batch Reactor Setup : Use jacketed reactors for temperature control.
In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
Crystallization : Seed with pure polymorph to ensure consistency .
Q. How to design derivatives for improved pharmacokinetic (PK) properties?
Methodological Answer: Focus on modifications to enhance solubility and metabolic stability:
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) for better oral absorption .
- LogP Optimization : Reduce lipophilicity by adding polar groups (e.g., hydroxyl, amine) while maintaining target affinity .
- CYP450 Inhibition Assays : Screen derivatives for metabolic stability using liver microsomes or hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
